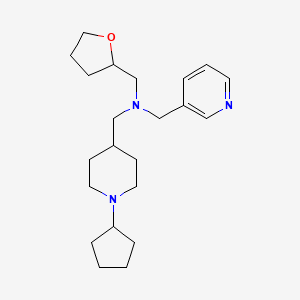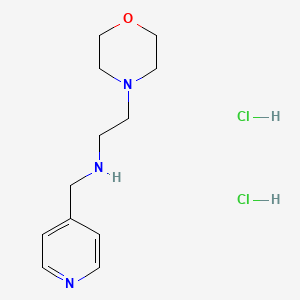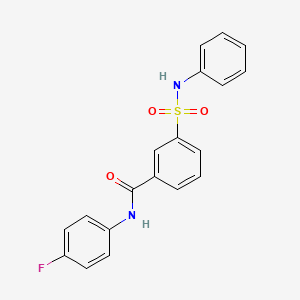![molecular formula C17H20Cl2FN3O B6005319 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B6005319.png)
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a complex organic compound that features a furan ring, a fluorophenyl group, and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of 5-hydroxymethylfurfural with a fluorophenyl Grignard reagent.
Imidazole Introduction: The imidazole moiety is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the furan ring.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The imidazole moiety can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating mixtures.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Applications De Recherche Scientifique
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol
- 5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
- 5-Phenylfuran-2-yl derivatives
Uniqueness
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine stands out due to its unique combination of a furan ring, a fluorophenyl group, and an imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O.2ClH/c18-15-4-2-14(3-5-15)17-7-6-16(22-17)12-19-8-1-10-21-11-9-20-13-21;;/h2-7,9,11,13,19H,1,8,10,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEAEVXRGZFMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCCN3C=CN=C3)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE](/img/structure/B6005253.png)
![1-Cyclopentyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B6005261.png)
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)

![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![N-(4-methoxyphenyl)-2-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6005301.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)

![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine](/img/structure/B6005332.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)
